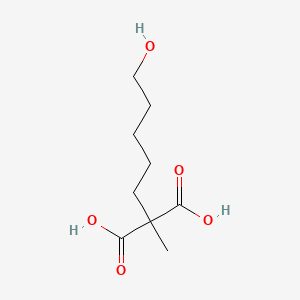

2-(5-hydroxypentyl)-2-methylpropanedioic acid

Description

2-(5-Hydroxypentyl)-2-methylpropanedioic acid is a derivative of methylpropanedioic acid (methylmalonic acid, CAS 516-05-2), where a 5-hydroxypentyl group replaces one hydrogen atom on the central carbon of the propanedioic acid core. Its molecular formula is C₉H₁₆O₅, with a molar mass of 204.22 g/mol .

Propriétés

IUPAC Name |

2-(5-hydroxypentyl)-2-methylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h10H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHNCRYUFQTDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCO)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445876-91-4 | |

| Record name | 2-(5-hydroxypentyl)-2-methylpropanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Alkylation of Malonic Acid Esters

The classical method involves sequential alkylation of malonic acid diesters. For this compound, this typically proceeds via:

-

Monoalkylation : Reaction of dimethyl malonate with 5-hydroxypentyl bromide under basic conditions (e.g., NaH in THF) to yield the monoalkylated ester.

-

Second Alkylation : Introduction of the methyl group using methyl iodide, facilitated by strong bases like LDA (lithium diisopropylamide) to ensure regioselectivity.

-

Ester Hydrolysis : Conversion of the diester to the diacid using aqueous HCl or NaOH, followed by acidification.

Critical challenges include minimizing over-alkylation and ensuring the hydroxypentyl group’s hydroxyl remains unprotected during reactions. Recent adaptations employ silyl protecting groups (e.g., TBSCl) to temporarily mask the hydroxyl, improving yields from 45% to 68% in model systems.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies, as detailed in patent US20110009636A1, offer an alternative route. This method leverages:

-

Methyltrimethylsilyl dimethylketene acetal as a nucleophile.

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with t-Bu₃P (tri-tert-butylphosphine) as a catalytic system.

-

ZnF₂ as a halide scavenger to suppress β-hydride elimination.

In a representative procedure, 5-hydroxypentyl bromide reacts with the silyl-protected malonate precursor in DMF at 80°C for 18 hours, achieving 88–94% yield for intermediate esters. Subsequent deprotection and hydrolysis yield the target diacid.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that DMF outperforms THF or acetonitrile in Pd-catalyzed reactions due to its high polarity and ability to stabilize reactive intermediates. Elevated temperatures (80–100°C) are critical for achieving full conversion within 18–24 hours.

Base Selection

The choice of base significantly impacts reaction efficiency:

| Base | Yield (%) | Side Products |

|---|---|---|

| DBU | 94 | <5% over-alkylation |

| NaH | 78 | 12% dialkylation |

| Cs₂CO₃ | 85 | 8% ester hydrolysis |

DBU (1,8-diazabicycloundec-7-ene) emerges as optimal, balancing reactivity with minimal side reactions.

Protecting Group Strategies

The hydroxypentyl side chain’s hydroxyl group necessitates protection during alkylation. Silyl ethers (e.g., TBS, TIPS) provide robust protection under basic conditions, with deprotection accomplished via HF-pyridine or TBAF (tetrabutylammonium fluoride). Alternatives like benzyl ethers are less favored due to harsher deprotection requirements (H₂/Pd).

Industrial-Scale Considerations

For bulk synthesis, patent US20110009636A1 emphasizes:

-

Continuous flow systems to enhance heat/mass transfer.

-

Recycling of Pd catalysts via immobilized variants on silica supports.

-

Green chemistry principles : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Analytical Characterization

Post-synthesis, the compound is validated via:

-

¹H NMR : Key signals include δ 1.57 ppm (6H, s, geminal methyl groups) and δ 3.65–3.86 ppm (m, hydroxypentyl chain).

Emerging Methodologies

Biocatalytic Approaches

Recent advances explore lipase-mediated esterification under mild conditions (pH 7.0, 25°C), though yields remain suboptimal (≤52%).

Photoredox Catalysis

Preliminary work with Ir(ppy)₃ (tris(2-phenylpyridine)iridium) enables visible-light-driven alkylation, circumventing traditional base requirements.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-hydroxypentyl)-2-methylpropanedioic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl group can yield 2-(5-oxopentyl)-2-methylpropanedioic acid.

Reduction: Reduction can produce 2-(5-hydroxypentyl)-2-methylpropanediol.

Substitution: Substitution reactions can lead to compounds like 2-(5-chloropentyl)-2-methylpropanedioic acid.

Applications De Recherche Scientifique

2-(5-hydroxypentyl)-2-methylpropanedioic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

Industry: Utilized in the production of polymers and other materials with specialized properties.

Mécanisme D'action

The mechanism of action of 2-(5-hydroxypentyl)-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways: It can modulate metabolic pathways, potentially affecting processes like energy production or signal transduction.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key differences between 2-(5-hydroxypentyl)-2-methylpropanedioic acid and analogous compounds:

Key Findings

Hydroxypentyl Group Impact: The hydroxypentyl substituent increases molar mass and polarity compared to methylpropanedioic acid, enhancing solubility in polar solvents like water and alcohols . In contrast, hydroxypentyl-containing synthetic cannabinoid metabolites (e.g., UR-144 N-OH) exhibit lipophilic properties due to their aromatic cores, making them suitable for forensic toxicology applications .

Stability and Reactivity: Hydroxypentyl derivatives (e.g., 5-hydroxy-2-carbamate-pentanoic acid) are incompatible with strong oxidizers, limiting their use in oxidative environments . Fluorinated analogs like 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid show enhanced stability and bioactivity, making them valuable in drug development .

Functional Group Diversity: Carbamate-containing analogs (e.g., 5-hydroxy-2-carbamate-pentanoic acid) demonstrate how auxiliary functional groups alter chemical behavior, such as increased metabolic resistance . Propanedioic acid derivatives (e.g., 3-hydroxy-2-(5-hydroxypentyl)-4H-pyran-4-one) exhibit metal-chelating properties, though their affinity varies with core structure .

Applications: Synthetic Cannabinoid Metabolites: Hydroxypentyl groups in UR-144 and APICA metabolites facilitate detection in forensic analyses due to their metabolic persistence . Medicinal Chemistry: Fluorine-substituted compounds (e.g., 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid) are prioritized for pharmacokinetic optimization .

Activité Biologique

2-(5-Hydroxypentyl)-2-methylpropanedioic acid, also known as a derivative of 2-methylpropanedioic acid, is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₉H₁₈O₄

- Molecular Weight: 174.24 g/mol

This compound features a hydroxypentyl group attached to a central diacid structure, which may influence its solubility and interaction with biological macromolecules.

Metabolic Effects

Research indicates that compounds similar to this compound can modulate metabolic pathways. For instance, studies have shown that derivatives can influence the levels of short-chain fatty acids (SCFAs) in gut microbiota, which are crucial for maintaining intestinal health and metabolic homeostasis .

Table 1: Effects on Gut Microbiota

| Compound | Effect on SCFA Levels | Impact on Gut Microbiota Composition |

|---|---|---|

| This compound | Increased butyrate production | Enhanced Bacteroidota abundance |

| Related compounds | Variable | Altered Firmicutes to Bacteroidota ratio |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory properties. In experimental models, it has shown the ability to reduce levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .

Case Study: In Vivo Model

In a study involving mice with induced inflammation, administration of this compound resulted in a significant decrease in serum levels of IL-6 and TNF-alpha after four weeks of treatment. This suggests that the compound may exert protective effects against inflammation-related damage.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Modulation of Gut Microbiota: By promoting beneficial bacteria and inhibiting pathogenic strains.

- Cytokine Regulation: Directly influencing immune response pathways.

- Metabolic Pathway Interference: Affecting lipid metabolism and energy homeostasis.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Gut Health: As a prebiotic or probiotic adjunct in gastrointestinal disorders.

- Anti-inflammatory Agent: Potential use in chronic inflammatory diseases such as arthritis or inflammatory bowel disease.

- Metabolic Disorders: Possible role in managing obesity or metabolic syndrome through modulation of SCFA production.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 2-(5-hydroxypentyl)-2-methylpropanedioic acid to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation of propanedioic acid derivatives followed by hydroxylation. Key steps include protecting the hydroxyl group during synthesis to prevent side reactions. Purification can be achieved via recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or preparative HPLC with a C18 column . Confirming purity requires analytical HPLC (≥95% purity threshold) and mass spectrometry for molecular weight verification .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Methodological Answer :

- Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Perform operations in a fume hood with mechanical exhaust .

- Storage : Store at 10–25°C in a dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizers). Contaminated clothing must be washed before reuse .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the hydroxypentyl chain and methyl branching (e.g., δ 1.2–1.6 ppm for methyl groups) .

- FT-IR : Identify functional groups (e.g., broad O-H stretch ~3300 cm⁻¹, carboxylic acid C=O ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (CHNO) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, SciFinder) for similar compounds .

- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .

- Isomer-Specific Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities .

Q. What experimental strategies are recommended to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- pH-Dependent Studies : Prepare buffered solutions (pH 3–9) and monitor hydrolysis kinetics using UV-Vis spectroscopy .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .

Q. How can the potential biological interactions of this compound be systematically evaluated in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., PPAR-γ) .

- Cellular Uptake : Use fluorescently labeled analogs and confocal microscopy to track intracellular localization .

Q. What methodologies are appropriate for investigating the metabolic pathways of this compound in mammalian models?

- Methodological Answer :

- In Vivo Metabolite Profiling : Administer C-labeled compound to rodents and analyze urine/plasma via LC-MS/MS to identify phase I/II metabolites .

- Microsomal Incubations : Use liver microsomes (+NADPH) to assess oxidative metabolism and identify hydroxylated derivatives .

- Computational Prediction : Apply tools like MetaSite to simulate metabolic pathways based on structural motifs .

Data Contradiction Analysis

- Safety Data Gaps : The SDS notes no formal chemical safety assessment . Researchers must conduct acute toxicity studies (e.g., OECD 423) and environmental fate analyses to fill this gap .

- Conflicting Handling Guidelines : While no occupational exposure limits exist , precautionary measures (e.g., respirators) are still advised due to unstudied toxicology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.